molecular formula C14H12N2O4 B14910206 (R)-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde

(R)-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde

Cat. No.: B14910206
M. Wt: 272.26 g/mol
InChI Key: ILKPUQNPUXVWLU-LLVKDONJSA-N
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Description

®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidine ring and an isoindoline moiety, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a piperidine derivative with an isoindoline derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of ®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    ®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

®-2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carbaldehyde is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(3R)-2,6-dioxopiperidin-3-yl]-1-oxo-3H-isoindole-5-carbaldehyde

InChI

InChI=1S/C14H12N2O4/c17-7-8-1-2-10-9(5-8)6-16(14(10)20)11-3-4-12(18)15-13(11)19/h1-2,5,7,11H,3-4,6H2,(H,15,18,19)/t11-/m1/s1

InChI Key

ILKPUQNPUXVWLU-LLVKDONJSA-N

Isomeric SMILES

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC(=C3)C=O

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C=O

Origin of Product

United States

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